molecular formula C23H17BrN4O B11228345 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228345
M. Wt: 445.3 g/mol
InChI Key: XFNHETURQZYIMK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a bicyclic core with fused pyrrole and pyrimidine rings. Key structural features include:

  • 5-position: A phenyl group, enhancing aromatic stacking interactions.
  • N4-position: A furan-2-ylmethyl substituent, introducing an electron-rich heterocycle that may improve solubility compared to bulkier alkyl or aryl groups. The molecular formula is C23H17BrN4O (monoisotopic mass: 452.05 g/mol), with the bromine atom increasing molecular weight and influencing binding affinity in biological targets .

Properties

Molecular Formula

C23H17BrN4O

Molecular Weight

445.3 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H17BrN4O/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-12,14-15H,13H2,(H,25,26,27)

InChI Key

XFNHETURQZYIMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the condensation of a bromophenyl derivative with a furan-2-ylmethylamine under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its structural properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Biological Activity (if reported)
Target Compound C23H17BrN4O 452.05 7: 4-Bromophenyl; 5: Phenyl; N4: Furan-2-ylmethyl Not explicitly reported
N-Benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine C26H22N4 390.49 7: 4-Methylphenyl; N4: Benzyl N/A
N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10) C12H10BrN4 289.01 N4: 4-Bromophenyl; No 5/7 substituents N/A
(S)-4-(4-((1-(4-Bromophenyl)ethyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenol C21H18BrN4O 437.30 N4: (S)-1-(4-Bromophenyl)ethyl; 6: Phenol MIC: 2 µg/mL (S. aureus); Synergy with AMPs
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine C20H14BrN3O2S 440.32 Core: Thieno[2,3-d]pyrimidine; N4: Benzodioxole Yield: 79% (synthetic efficiency)
7-(4-Bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine C23H17BrN4S 468.38 N4: Thiophen-2-ylmethyl (vs. furan) N/A
Key Observations:
  • Halogenation : Bromine at the 4-position (e.g., target compound, ) is common in antimicrobial agents due to enhanced lipophilicity and target binding .
  • N4-Substituents : Furan-2-ylmethyl (target) vs. benzyl (), thiophenemethyl (), or benzodioxole (). Furan’s oxygen atom may confer better solubility than sulfur (thiophene) or bulky benzyl groups.
  • Core Modifications: Thieno[2,3-d]pyrimidine () vs. pyrrolo[2,3-d]pyrimidine.

Biological Activity

The compound 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is known for its bioactive properties. The inclusion of bromophenyl and furan moieties enhances its interaction with biological targets.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines. The following table summarizes key findings related to its antiproliferative effects:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (breast cancer)1.73Induces G2/M phase arrest and apoptosis
A549 (lung cancer)2.5Inhibits EGFR signaling pathway
HeLa (cervical cancer)1.5Microtubule depolymerization leading to apoptosis

These results indicate that the compound is particularly effective against breast and cervical cancer cell lines, with IC50 values significantly lower than many standard chemotherapeutics.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer proliferation. Notably, it targets:

  • Epidermal Growth Factor Receptor (EGFR) : The compound shows potent inhibition of EGFR, which is crucial for tumor growth and survival.
  • Microtubule Dynamics : By disrupting microtubule assembly, it induces mitotic arrest, leading to apoptosis in cancer cells.

Case Studies

A series of studies have evaluated the efficacy of this compound in vivo. For instance:

  • In Vivo Tumor Models : In xenograft models using A549 and MCF-7 cell lines, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When used in combination with other chemotherapeutics like doxorubicin, the compound showed enhanced efficacy, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Construct the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., POCl₃ for chlorination) .
  • Step 2 : Introduce the 4-bromophenyl group using Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and a bromophenylboronic acid derivative .
  • Step 3 : Functionalize the 4-amino group with furan-2-ylmethyl via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 80°C) .
    • Optimization : Yield improvements (60–75%) are achieved by controlling temperature, catalyst loading, and solvent polarity. Chromatography (SiO₂ or HPLC) is critical for purification .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, bromophenyl signals at δ 7.3–7.6 ppm) .
  • X-Ray Crystallography : Resolves dihedral angles (e.g., phenyl vs. pyrimidine planes ~12–86°) and hydrogen-bonding networks (N–H⋯N/F interactions) .
  • HRMS : Validates molecular weight (expected ~490–500 g/mol) and isotopic patterns .

Q. What are the primary biological targets of this compound in early-stage research?

  • Target Identification :

  • Kinase Inhibition : Likely targets include tyrosine kinases (e.g., EGFR, JAK2) due to structural similarity to pyrrolo[2,3-d]pyrimidine-based inhibitors .
  • Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure IC₅₀ values (reported in µM range for related compounds) .

Advanced Research Questions

Q. How can structural modifications improve solubility without compromising bioactivity?

  • Strategies :

  • Polar Substituents : Replace bromophenyl with pyridyl groups to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or PEGylated groups at the 4-amino position .
    • Validation : Assess solubility via shake-flask method (logP reduction from ~3.5 to ~2.0) and retain kinase inhibition in cell-based assays (e.g., MTT assays on cancer lines) .

Q. How should researchers address contradictions in crystallographic vs. computational docking data?

  • Resolution Workflow :

  • Step 1 : Compare X-ray structures (e.g., torsion angles of furan vs. phenyl groups) with DFT-optimized conformers .
  • Step 2 : Validate using molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent) to assess stability .
  • Step 3 : Reconcile discrepancies via free-energy calculations (e.g., MM/PBSA) to identify dominant binding poses .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

  • Model Selection :

  • Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to measure bioavailability (expected <20% due to low solubility) .
  • Tissue Distribution : LC-MS/MS quantifies compound levels in plasma, liver, and tumor tissues .
    • PK Parameters : Focus on t₁/₂ (e.g., ~3–5 hours) and Cmax optimization via nanoformulation (e.g., liposomes) .

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